5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549508
InChI: InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
SMILES:
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16549508

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Standard InChI Key YSXKLAMKWDGOSA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1NC(=N2)C(=O)O)Br

Introduction

Molecular Structure and Physicochemical Properties

5-Bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (C₇H₄BrN₃O₂) features a fused imidazo[4,5-b]pyridine core with a bromine atom at position 5 and a carboxylic acid group at position 2 . The planar aromatic system facilitates π-π stacking interactions, while the bromine substituent enhances electrophilic reactivity. Key properties include:

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight242.03 g/mol
IUPAC Name5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
SMILESC1=CC(=NC2=C1NC(=N2)C(=O)O)Br
InChIKeyYSXKLAMKWDGOSA-UHFFFAOYSA-N
Melting PointNot reported
SolubilityLimited data; polar aprotic solvents preferred

The compound’s crystal structure remains uncharacterized, but analogous imidazo[4,5-b]pyridines exhibit orthorhombic systems with intermolecular hydrogen bonding .

Synthetic Methodologies

General Synthesis Routes

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization of brominated pyridine precursors. A scalable method reported by ACS Omega employs:

  • Starting Material: 2-Amino-5-bromopyridine.

  • Cyclization: Reaction with aldehydes (e.g., benzaldehyde) in a water-isopropyl alcohol (H₂O-IPA) solvent system using Zn dust as a reductant .

  • Carboxylation: Post-cyclization oxidation or carboxylation to introduce the carboxylic acid group .

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Zn dust (1.5 equiv)

  • Yield: 75–90% for intermediate steps .

Optimization Challenges

  • Regioselectivity: Bromine at position 5 directs electrophilic substitution to position 2, but competing reactions may occur with sterically hindered aldehydes .

  • Purification: Column chromatography (ethyl acetate/hexane) is required to isolate the carboxylic acid derivative due to polar byproducts .

CompoundTarget EnzymeIC₅₀ (µM)Source
5-Bromo derivativeAurora A kinasePending
6-Bromo analogNF-κB pathway12.5 µg/mL
Unsubstituted derivativeCDK21.2

Antimicrobial Activity

Preliminary data on related brominated imidazo[4,5-b]pyridines suggest broad-spectrum antimicrobial properties:

  • MIC Values: 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.52 (s, 1H, H-7)

    • δ 8.12 (d, J = 5.4 Hz, 1H, H-4)

    • δ 7.89 (s, 1H, NH) .

  • ¹³C NMR: Carboxylic acid carbon at δ 167.3 ppm .

Mass Spectrometry

  • ESI-MS: m/z 242.03 [M+H]⁺, consistent with molecular formula C₇H₄BrN₃O₂ .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profile: No in vivo data available.

  • Solubility Optimization: Poor aqueous solubility limits bioavailability.

Research Priorities

  • Crystallographic Studies: To resolve binding modes in enzyme complexes.

  • Structure-Activity Relationships (SAR): Systematic modification of the bromine and carboxylic acid groups.

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